An In-depth Technical Guide to the Predicted Chemical Properties of 1-Fluoro-3-phenoxypropan-2-ol
An In-depth Technical Guide to the Predicted Chemical Properties of 1-Fluoro-3-phenoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Fluorinated Phenoxypropanol Derivative
This technical guide provides a comprehensive analysis of the predicted chemical properties, potential synthetic routes, and prospective applications of 1-Fluoro-3-phenoxypropan-2-ol. As a novel molecule with limited publicly available experimental data, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to offer a predictive yet scientifically grounded overview. For professionals in drug discovery and chemical research, understanding the nuanced effects of fluorination on a known scaffold like phenoxypropanol is of paramount importance. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making 1-Fluoro-3-phenoxypropan-2-ol a compound of considerable interest. This guide will therefore serve as a foundational resource for those looking to explore its synthesis and potential applications.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding the chemical behavior of 1-Fluoro-3-phenoxypropan-2-ol is a thorough examination of its molecular structure and a prediction of its key physicochemical properties. These properties are estimated based on the known values for 1-Phenoxy-2-propanol and the well-documented effects of fluorine substitution.
The molecular structure of 1-Fluoro-3-phenoxypropan-2-ol is characterized by a central propan-2-ol backbone. A fluorine atom is substituted at the C1 position, and a phenoxy group is attached at the C3 position. This combination of a hydroxyl group, a fluorine atom, and a phenoxy ether linkage imparts a unique set of properties to the molecule.
Table 1: Predicted Physicochemical Properties of 1-Fluoro-3-phenoxypropan-2-ol
| Property | Predicted Value for 1-Fluoro-3-phenoxypropan-2-ol | Reference Value for 1-Phenoxy-2-propanol |
| Molecular Formula | C₉H₁₁FO₂ | C₉H₁₂O₂ |
| Molecular Weight | 170.18 g/mol | 152.19 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | > 241.2 °C (Predicted increase due to fluorination) | 241.2 °C[1] |
| Melting Point | < 11.4 °C | 11.4 °C[1] |
| Solubility in Water | Predicted to be slightly lower than the parent compound | 15.1 g/L at 20 °C[1] |
| LogP (Octanol-Water Partition Coefficient) | > 1.50 (Predicted increase in lipophilicity) | 1.50[1] |
| Density | > 1.0622 g/cm³ | 1.0622 g/cm³ at 20 °C[1] |
| Refractive Index | > 1.5232 | 1.5232 at 20 °C[1] |
Rationale for Predictions: The introduction of a highly electronegative fluorine atom is expected to increase the molecule's polarity and its ability to form hydrogen bonds, which would typically raise the boiling point. Concurrently, the fluorine atom will increase the molecule's overall lipophilicity, as is common for organofluorine compounds, leading to a higher predicted LogP value and potentially lower water solubility.
Proposed Synthetic Routes
Currently, there are no published methods for the synthesis of 1-Fluoro-3-phenoxypropan-2-ol. However, a plausible and efficient synthetic strategy can be proposed based on established reactions for analogous compounds, such as the synthesis of 1-Chloro-3-phenoxy-2-propanol[2]. The most direct approach would involve the nucleophilic ring-opening of epifluorohydrin by phenol.
Proposed Synthesis Workflow: Ring-Opening of Epifluorohydrin
This proposed synthesis involves the base-catalyzed reaction of phenol with epifluorohydrin. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of epifluorohydrin.
Caption: Proposed synthesis of 1-Fluoro-3-phenoxypropan-2-ol.
Detailed Experimental Protocol (Proposed)
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Preparation: To a solution of phenol (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents).
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Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide salt.
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Addition of Epifluorohydrin: Add epifluorohydrin (1.0-1.2 equivalents) dropwise to the reaction mixture.
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Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.
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Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-Fluoro-3-phenoxypropan-2-ol.
Predicted Spectroscopic and Analytical Characterization
The successful synthesis of 1-Fluoro-3-phenoxypropan-2-ol would be confirmed through a combination of spectroscopic techniques. The predicted spectral data is as follows:
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¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, typically in the range of δ 6.8-7.4 ppm. The protons on the propanol backbone would appear as multiplets, with the proton on the carbon bearing the hydroxyl group (C2) likely appearing around δ 4.0-4.5 ppm. The protons on the carbon adjacent to the fluorine (C1) would exhibit splitting due to coupling with the fluorine atom (a large doublet of doublets).
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¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing downfield. The carbons of the propanol backbone would be in the aliphatic region, with the carbon bonded to the fluorine (C1) showing a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 160-250 Hz.
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¹⁹F NMR: The fluorine spectrum would exhibit a single signal, likely a triplet of doublets, due to coupling with the adjacent protons on C1 and C2.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the ether linkage would be observed around 1200-1250 cm⁻¹. A C-F stretching band would be expected in the region of 1000-1100 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be expected to include the loss of a fluoromethyl radical (•CH₂F) and the formation of a stable phenoxymethyl cation.
Inferred Reactivity and Chemical Behavior
The reactivity of 1-Fluoro-3-phenoxypropan-2-ol is dictated by its three key functional groups: the hydroxyl group, the carbon-fluorine bond, and the phenoxy group.
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Hydroxyl Group: The secondary alcohol is a versatile functional group that can undergo a variety of reactions, including:
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
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Oxidation: Oxidation to the corresponding ketone, 1-fluoro-3-phenoxypropan-2-one, using standard oxidizing agents.
-
-
Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, rendering it generally unreactive to nucleophilic substitution. This property is a key contributor to the metabolic stability of many fluorinated drugs.
-
Phenoxy Group: The aromatic ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the ether linkage.
Hypothesized Potential in Drug Development
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[3][4] The introduction of a fluorine atom into the phenoxypropanol scaffold could offer several advantages:
Caption: Benefits of fluorination in drug development.
Given that non-fluorinated phenoxypropanol derivatives are used as antimicrobial agents and preservatives, 1-Fluoro-3-phenoxypropan-2-ol could exhibit enhanced activity in these areas.[1] Furthermore, its structural similarity to certain beta-blockers suggests that it could serve as a key intermediate or a lead compound in the development of novel cardiovascular drugs. The increased metabolic stability conferred by the fluorine atom could lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
Predicted Safety and Handling
While specific toxicological data for 1-Fluoro-3-phenoxypropan-2-ol is unavailable, a preliminary hazard assessment can be made based on its structural analogues. Compounds like 1-Chloro-3-fluoro-2-propanol are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] The parent compound, 1-phenoxy-2-propanol, is generally considered to have low toxicity but can cause eye irritation.[6]
Predicted GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
1-Fluoro-3-phenoxypropan-2-ol represents a scientifically intriguing molecule with significant, albeit currently unexplored, potential. Based on the established principles of medicinal and organic chemistry, the introduction of a fluorine atom to the phenoxypropanol scaffold is predicted to enhance its physicochemical and pharmacological properties. This guide has provided a comprehensive theoretical framework, including proposed synthetic routes and predicted analytical data, to serve as a catalyst for future research into this promising compound. Further experimental validation is necessary to fully elucidate the chemical properties and potential applications of 1-Fluoro-3-phenoxypropan-2-ol, a molecule that stands at the intersection of classic organic structures and modern medicinal chemistry innovation.
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